molecular formula C14H18FNO3 B15205067 Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate

Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate

Cat. No.: B15205067
M. Wt: 267.30 g/mol
InChI Key: LKXUYURHZPJWHN-UHFFFAOYSA-N
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Description

Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate is an organic compound with the molecular formula C14H18FNO3 It is a derivative of butanoic acid and features a fluorinated aromatic ring, an acetamido group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a suitable aromatic precursor, followed by acylation to introduce the acetamido group. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. Key factors include the selection of raw materials, reaction optimization, and purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for investigating biological interactions, such as enzyme binding or receptor activity.

    Industry: Used in the production of specialty chemicals and materials with desired physical and chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate exerts its effects depends on its interaction with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to changes in biological pathways. The fluorinated aromatic ring and acetamido group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-Acetamido-4-chloro-5-methylphenyl)butanoate
  • Methyl 4-(2-Acetamido-4-bromo-5-methylphenyl)butanoate
  • Methyl 4-(2-Acetamido-4-iodo-5-methylphenyl)butanoate

Uniqueness

Methyl 4-(2-Acetamido-4-fluoro-5-methylphenyl)butanoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H18FNO3

Molecular Weight

267.30 g/mol

IUPAC Name

methyl 4-(2-acetamido-4-fluoro-5-methylphenyl)butanoate

InChI

InChI=1S/C14H18FNO3/c1-9-7-11(5-4-6-14(18)19-3)13(8-12(9)15)16-10(2)17/h7-8H,4-6H2,1-3H3,(H,16,17)

InChI Key

LKXUYURHZPJWHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)NC(=O)C)CCCC(=O)OC

Origin of Product

United States

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